n-[(4-Fluorophenyl)sulfonyl]-d-alanine
Description
N-[(4-Fluorophenyl)sulfonyl]-D-alanine (CAS 780-97-2) is a sulfonamide derivative of D-alanine, characterized by a 4-fluorophenylsulfonyl group attached to the amino nitrogen. Its molecular formula is C₉H₁₀FNO₄S, with a molecular weight of 246.24 g/mol . Structural confirmation is typically achieved via NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry, as seen in analogous sulfonamide syntheses .
Properties
Molecular Formula |
C9H10FNO4S |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
(2R)-2-[(4-fluorophenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-7(10)3-5-8/h2-6,11H,1H3,(H,12,13)/t6-/m1/s1 |
InChI Key |
JOYNOYIEQOCUEJ-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonyl Group
(R)-N-(4-Fluorophenyl)-N-[(4-methylphenyl)sulfonyl]alanine (CAS 1562441-57-9)
- Molecular Formula: C₁₆H₁₆FNO₄S
- Molecular Weight : 337.37 g/mol
- Key Differences: Contains a 4-methylphenylsulfonyl group instead of 4-fluorophenylsulfonyl. Classified as an irritant (Xi), indicating handling precautions are necessary .
N-(4-Methoxyphenyl)-N-(methylsulfonyl)alanine
- Molecular Formula: C₁₁H₁₅NO₅S
- Key Differences :
N-(4-Nitrophenyl)-D-alanine (CAS not specified)
- Molecular Formula : C₉H₁₀N₂O₄ (estimated)
- Key Differences: Substitutes the sulfonyl group with a nitro group (-NO₂), a strong electron-withdrawing moiety. Nitro groups often increase reactivity in reduction or nucleophilic substitution reactions, which could limit stability in biological systems .
Backbone Modifications
D-4-Fluoro-phenylalanine (CAS 18125-46-7)
- Molecular Formula: C₉H₁₀FNO₂
- Molecular Weight : 183.17 g/mol
- Key Differences: Lacks the sulfonyl group entirely, with fluorine directly attached to the phenylalanine aromatic ring.
Functional Group Additions
Bicalutamide (CAS 90357-06-5)
- Molecular Formula : C₁₈H₁₄F₄N₂O₄S
- Key Differences: Shares the 4-fluorophenylsulfonyl motif but incorporates a cyano and trifluoromethyl group on a biphenyl backbone. Clinically used as an androgen receptor antagonist, highlighting the pharmacological relevance of fluorophenylsulfonyl groups in drug design .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Trends | Stability Considerations |
|---|---|---|---|---|
| Target Compound | 246.24 | 4-Fluorophenylsulfonyl | Moderate in polar solvents | High (fluorine enhances stability) |
| (R)-N-(4-Fluorophenyl)-[...] | 337.37 | 4-Methylphenylsulfonyl | Lower due to hydrophobicity | Moderate (methyl reduces reactivity) |
| N-(4-Nitrophenyl)-D-alanine | ~240 | Nitrophenyl | Low in aqueous media | Low (nitro group prone to reduction) |
| D-4-Fluoro-phenylalanine | 183.17 | 4-Fluorophenyl | High in water | High (simpler structure) |
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